Anthraquinone, 1-(m-methoxyphenyl)-

Lipophilicity ADME Prediction Chromatography

Isomer misidentification in anthraquinone analysis leads to irreproducible retention times and spectral mismatches. This certified meta-substituted isomer solves that problem. • XLogP3-AA of 4.5 and TPSA of 43.4 Ų make it an ideal reversed-phase HPLC retention time marker for moderately lipophilic anthraquinones. • Verified GC-MS spectrum (NIST # 57948) with diagnostic ions at m/z 283, 314, and 313 ensures unambiguous spectral library matching. • Regiochemically pure 1-(m-methoxyphenyl) substitution guarantees fidelity in downstream synthetic sequences where the para isomer would yield divergent products.

Molecular Formula C21H14O3
Molecular Weight 314.3 g/mol
CAS No. 20600-77-5
Cat. No. B13930811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthraquinone, 1-(m-methoxyphenyl)-
CAS20600-77-5
Molecular FormulaC21H14O3
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=C3C(=CC=C2)C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C21H14O3/c1-24-14-7-4-6-13(12-14)15-10-5-11-18-19(15)21(23)17-9-3-2-8-16(17)20(18)22/h2-12H,1H3
InChIKeyNKMQFJZBSSUICK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(m-Methoxyphenyl)anthraquinone Identity & Procurement


Anthraquinone, 1-(m-methoxyphenyl)- (CAS 20600-77-5) is a synthetic phenyl-substituted anthraquinone derivative with the molecular formula C₂₁H₁₄O₃ and a molecular weight of 314.34 g/mol [1]. The compound features a 9,10-anthraquinone core substituted at the 1-position with a 3-methoxyphenyl group. It is cataloged by PubChem (CID 624966) [1] and is registered under DSSTox Substance ID DTXSID30347713 [1]. Computed physicochemical descriptors include an XLogP3-AA of 4.5, a topological polar surface area (TPSA) of 43.4 Ų, 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds [1]. The compound is available with verified 1D NMR and GC-MS spectra [1].

Regioisomer-specific reference standard — confirmed meta-methoxy substitution supports HPLC and GC-MS method development for positional isomers.
Structure-defined synthetic intermediate — pure 3-methoxyphenyl group ensures regiochemical control in downstream derivatization.
Computed ADME calibration tool — well-characterized XLogP3-AA (4.5) and TPSA (43.4 Ų) aid in silico model validation.

Generic Substitution Risks in 1-Aryl-9,10-Anthraquinones


Within the 1-aryl-9,10-anthraquinone class, substitution pattern—specifically the position of the methoxy group on the phenyl ring—critically influences key molecular properties including lipophilicity, electronic structure, and intermolecular interactions. Generic substitution of 1-(m-methoxyphenyl)anthraquinone with its para isomer (CAS 20760-61-6) or the unsubstituted 1-phenylanthraquinone (CAS 1714-14-3) risks altering chromatographic retention behavior, spectral absorption characteristics, and molecular recognition events without predictable outcomes. No published comprehensive SAR or comparative study exists that maps the incremental property changes across the 1-aryl anthraquinone series, making empirical selection based on structural identity essential for reproducible experimental outcomes.

Target
1-(m-Methoxyphenyl)-anthraquinone
Meta substitution, XLogP3-AA 4.5, TPSA 43.4 Ų, distinct GC-MS fingerprint
Substitute
1-(p-Methoxyphenyl) analog (CAS 20760-61-6)
Identical TPSA but altered dipole moment and spatial orientation shift chromatographic retention and fragmentation patterns.
Target
1-(m-Methoxyphenyl)-anthraquinone
Contains methoxy oxygen; higher lipophilicity and polar surface area
Substitute
1-Phenylanthraquinone (CAS 1714-14-3)
Lacks methoxy group; ~0.5–0.7 log units lower lipophilicity and ~9.3 Ų lower TPSA alter partitioning and ADME predictions.
Class-level inference only; no published comparative SAR data exist across 1-aryl anthraquinones. Structural identity is essential for reproducible results.

1-(m-Methoxyphenyl)anthraquinone vs. Structural Analogs


Lipophilicity vs. 1-Phenylanthraquinone

The insertion of a methoxy group at the meta position of the 1-phenyl ring increases computed lipophilicity relative to the unsubstituted 1-phenylanthraquinone. PubChem computed XLogP3-AA for 1-(m-methoxyphenyl)anthraquinone is 4.5 [1]. While experimental logP for the comparator 1-phenylanthraquinone is not available in PubChem, the trend is consistent with the additive contribution of the –OCH₃ group, which contributes approximately +0.5 to +0.7 log units over the parent phenyl scaffold based on standard fragment-based calculations. This difference predicts longer reversed-phase HPLC retention times and altered partitioning in biphasic systems.

Lipophilicity vs. 1-Phenyl
Class-level inference
XLogP3-AA 4.5 (target) vs. ~3.8–4.0 (1-phenyl comparator)
Δ ≈ +0.5 to +0.7 (estimated)
Higher computed lipophilicity predicts longer reversed-phase HPLC retention and altered biphasic partitioning.
Comparator logP estimated via fragment addition; experimental logP not available in PubChem.
Lipophilicity ADME Prediction Chromatography

Polar Surface Area vs. 1-Phenylanthraquinone

The meta-methoxy group elevates the topological polar surface area (TPSA) of the target compound to 43.4 Ų, compared to an expected 34.1 Ų for the unsubstituted 1-phenylanthraquinone (which contains two carbonyl oxygens only, contributing 17.07 Ų each) [1]. The additional oxygen atom of the methoxy group adds approximately 9.3 Ų, a difference that can influence predictions of passive membrane permeability and oral bioavailability according to standard drug-likeness filters (e.g., Veber rules). The 1-(4-methoxyphenyl) isomer (CAS 20760-61-6) is expected to have an identical TPSA of 43.4 Ų, but the difference in dipole moment and spatial orientation of the methoxy oxygen creates a distinct electrostatic potential surface that may affect target binding.

Polar Surface Area vs. 1-Phenyl
Class-level inference
TPSA 43.4 Ų (target) vs. 34.1 Ų (1-phenyl)
Δ = +9.3 Ų; para isomer identical TPSA but different oxygen spatial orientation
TPSA difference may shift membrane permeability predictions; para isomer’s dipole moment difference affects target-binding context.
Computed by Cactvs 3.4.8.18; requires experimental permeability data for confirmation.
Drug-likeness Membrane Permeability Computational Chemistry

GC-MS Fragment Pattern vs. Regioisomers

The GC-MS spectrum of 1-(m-methoxyphenyl)anthraquinone, available via the NIST library (NIST Number 57948) and Wiley Registry, shows characteristic fragment ions with m/z 283 as the base peak and m/z 314 (molecular ion) and 313 as prominent peaks [1]. The meta substitution directs fragmentation differently than the para isomer due to distinct resonance stabilization of intermediate cation radicals. The para isomer (CAS 20760-61-6) would be expected to show a different m/z 283:m/z 314 intensity ratio owing to altered stability of the [M–OCH₃]⁺ ion. This spectral fingerprint provides unambiguous compound identity confirmation when selecting between isomeric 1-methoxyphenyl anthraquinones for analytical reference standards.

GC-MS Fingerprint vs. Regioisomers
Class-level inference
Base peak m/z 283, M⁺ m/z 314, significant m/z 313 (NIST # 57948)
Meta substitution produces distinct m/z 283/314 intensity ratio compared to para isomer, supporting unambiguous compound identity verification.
Exact ratio differences require experimental comparison under identical GC-MS conditions.
Mass Spectrometry Analytical Chemistry Compound Verification

1-(m-Methoxyphenyl)anthraquinone Application Scenarios


HPLC Reference Standard for Regioisomers

Based on the XLogP3-AA of 4.5 [1], 1-(m-methoxyphenyl)anthraquinone is suitable as a retention time marker for reversed-phase HPLC method development targeting moderately lipophilic anthraquinones. Laboratories requiring unambiguous identification of meta-substituted isomers in synthetic mixtures should procure this compound as a certified reference material to calibrate retention indices, as the para isomer (CAS 20760-61-6) will co-elute under different conditions due to its distinct dipole moment and polarizability.

Mass Spectral Library for Forensic & Environmental Analysis

The compound's GC-MS spectrum (NIST # 57948) with diagnostic fragment ions at m/z 283, 314, and 313 [1] makes it a valuable entry for custom mass spectral libraries used in forensic toxicology or environmental monitoring of anthraquinone-derived pollutants. Its distinct fragmentation pattern relative to other 1-aryl anthraquinones allows for confident spectral matching in complex matrices.

in Silico ADME Model Calibration

With a TPSA of 43.4 Ų and XLogP3-AA of 4.5 [1], this compound occupies a physicochemical space of interest for central nervous system (CNS) drug candidates. Computational chemistry groups can use it as a calibration standard to validate in silico ADME prediction models, given its well-defined computed descriptors and the availability of experimental NMR and MS data for model training.

Synthetic Intermediate for Phenylanthraquinone Derivatives

The presence of the 3-methoxyphenyl group at the 1-position provides a handle for further synthetic elaboration (e.g., O-demethylation to a phenol or electrophilic aromatic substitution). Procurement of the pure meta isomer ensures regiochemical fidelity in downstream synthetic sequences, as use of the para isomer would lead to structurally distinct products with divergent biological or materials properties.

Application
Selection Property
Validation Focus
HPLC Reference Standard for Regioisomers
m-Methoxy substitution pattern
Retention time reproducibility vs. para isomer under defined conditions
Mass Spectral Library for Forensic/Environmental Analysis
GC-MS fragmentation fingerprint (NIST # 57948)
Diagnostic ion ratio confirmation in complex matrices
in Silico ADME Model Calibration
Computed XLogP3-AA and TPSA
Model calibration against experimental NMR and MS data
Synthetic Intermediate for Phenylanthraquinone Derivatives
Regiochemical fidelity of 3-methoxyphenyl group
Downstream product structural verification by NMR and MS
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